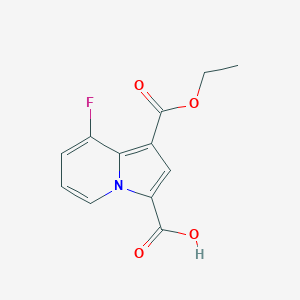
5-Bromo-3-(N,N-dimethylaminocarbonyl)phenylboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-3-(N,N-dimethylaminocarbonyl)phenylboronic acid is a chemical compound with the CAS Number: 2121513-19-5 . It has a molecular weight of 271.91 . The IUPAC name for this compound is (3-bromo-5-(dimethylcarbamoyl)phenyl)boronic acid . The compound is typically stored at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H11BBrNO3/c1-12(2)9(13)6-3-7(10(14)15)5-8(11)4-6/h3-5,14-15H,1-2H3 . This code provides a specific textual representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a solid compound with a molecular weight of 271.91 . It is hygroscopic, meaning it absorbs moisture from the air . The compound is typically stored at temperatures between 2-8°C .Applications De Recherche Scientifique
5-Br-3-DMAP-B(OH)2 is an important reagent in organic synthesis and has been used in a variety of synthetic processes. It is a versatile reagent that has been used in Suzuki-Miyaura cross-coupling, click chemistry, and other palladium-catalyzed transformations. In addition, 5-Br-3-DMAP-B(OH)2 has been used in the preparation of various pharmaceuticals and biopharmaceuticals. It has been used in the synthesis of peptides, peptidomimetics, and small molecule drugs.
Mécanisme D'action
5-Br-3-DMAP-B(OH)2 is a boronic acid derivative that functions as a Lewis acid. It is able to form covalent bonds with electron-rich species, such as enolates and silyl enol ethers. This allows it to catalyze the formation of carbon-carbon bonds in the presence of a base, such as a palladium catalyst.
Biochemical and Physiological Effects
5-Br-3-DMAP-B(OH)2 has been used in the synthesis of various pharmaceuticals and biopharmaceuticals. However, its biochemical and physiological effects have not been studied in detail. Thus, its effects on the human body are not fully understood.
Avantages Et Limitations Des Expériences En Laboratoire
5-Br-3-DMAP-B(OH)2 is a versatile reagent that can be used in a variety of synthetic processes. It is relatively easy to synthesize and can be easily scaled up for industrial production. However, it is a toxic compound and should be handled with caution.
Orientations Futures
The use of 5-Br-3-DMAP-B(OH)2 in organic synthesis has been well established. However, there is still much to be discovered about its biochemical and physiological effects. Future research should focus on studying the effects of 5-Br-3-DMAP-B(OH)2 on the human body and its potential applications in the pharmaceutical and biopharmaceutical industries. Additionally, research should be conducted to explore the use of 5-Br-3-DMAP-B(OH)2 in other synthetic processes, such as click chemistry, and to identify new ways to use this reagent in the laboratory.
Méthodes De Synthèse
5-Br-3-DMAP-B(OH)2 can be synthesized in a two-step process. The first step involves the reaction of 5-bromo-3-nitrophenol with dimethylaminocarbonyl chloride in the presence of a base, such as sodium bicarbonate, to form 5-bromo-3-(N,N-dimethylaminocarbonyl)phenylboronic acid. The second step involves the reduction of the nitro group to an amino group using sodium borohydride. This two-step process is relatively simple and can be easily scaled up for industrial production.
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with this compound are H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305 + P351 + P338) .
Propriétés
IUPAC Name |
[3-bromo-5-(dimethylcarbamoyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BBrNO3/c1-12(2)9(13)6-3-7(10(14)15)5-8(11)4-6/h3-5,14-15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZEGXLMCTGKRCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)Br)C(=O)N(C)C)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BBrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.91 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

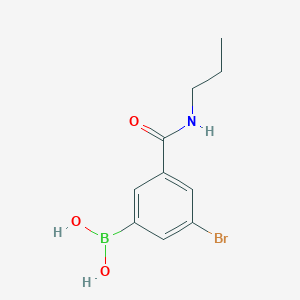




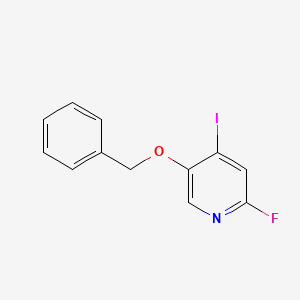
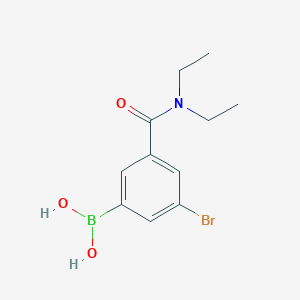
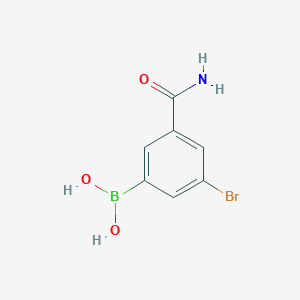
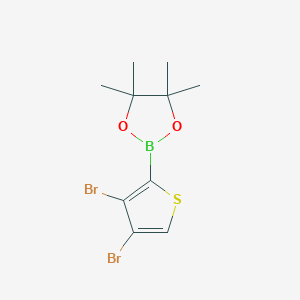


![6-Chloro-8-fluoro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B6303936.png)
